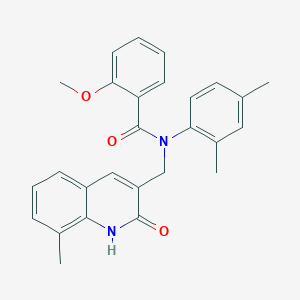
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as FMQB, is a chemical compound that has been studied for its potential use in scientific research. FMQB is a derivative of quinoline and benzamide, which are both known for their biological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMQB will be discussed in
作用机制
The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is not fully understood. However, it has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions through the quinoline moiety. The binding of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide to copper ions can induce a conformational change in the molecule, which can enhance its fluorescence emission. The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide as a photosensitizer involves the generation of singlet oxygen upon irradiation with light. The singlet oxygen can react with cellular components, such as lipids and proteins, leading to cell death. The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide as a kinase inhibitor involves the inhibition of the activity of protein kinase CK2 through the binding of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide are not fully understood. However, it has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions and exhibit a strong fluorescence emission. This property of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be utilized for the detection of copper ions in biological samples and environmental samples. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been reported to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been reported to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
实验室实验的优点和局限性
The advantages of using 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its high yield and purity in synthesis, its selective binding to copper ions, its ability to generate singlet oxygen upon irradiation with light, and its inhibition of the activity of protein kinase CK2. The limitations of using 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its potential toxicity to cells and the need for further studies to fully understand its mechanism of action.
未来方向
For the study of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide include the development of new synthesis methods to improve its yield and purity, the investigation of its potential use as a fluorescent probe for the detection of other metal ions, the optimization of its use as a photosensitizer in photodynamic therapy, and the exploration of its potential use as a kinase inhibitor for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide and its potential toxicity to cells.
合成方法
The synthesis of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methoxyquinoline with m-tolyl isocyanate, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been reported in the literature with high yields and purity.
科学研究应用
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions and exhibit a strong fluorescence emission. This property of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be utilized for the detection of copper ions in biological samples and environmental samples. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been studied for its potential use as a kinase inhibitor. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
属性
IUPAC Name |
4-fluoro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-16-4-3-5-21(12-16)28(25(30)17-6-8-20(26)9-7-17)15-19-13-18-14-22(31-2)10-11-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDULWACDXDNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
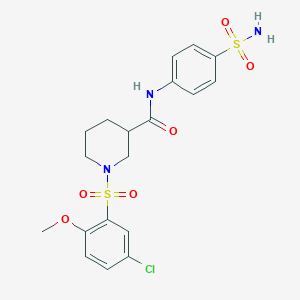
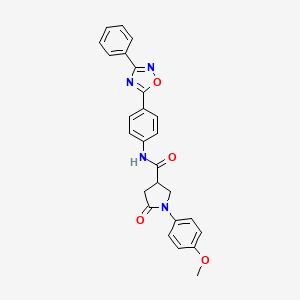
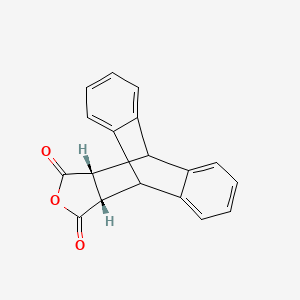
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
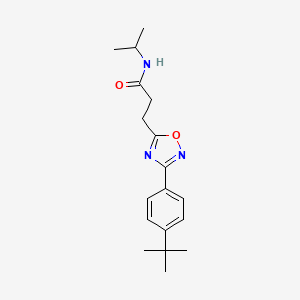

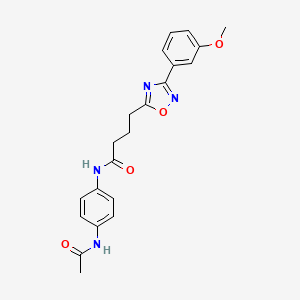
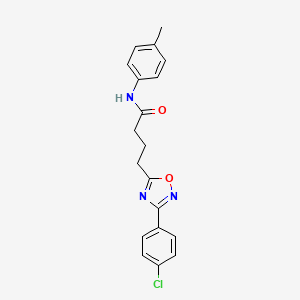

![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
